molecular formula C19H18N2O B14080497 (3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B14080497
M. Wt: 290.4 g/mol
InChI Key: QMLVVERELSICLK-MSOLQXFVSA-N
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Description

(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a quinoline moiety fused with an indeno-oxazole structure, making it a unique entity in the realm of synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Cyclization to Form Indeno-Oxazole: The quinoline derivative can then undergo cyclization with appropriate reagents to form the indeno-oxazole structure. This step might involve the use of strong acids or bases and elevated temperatures.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This can include:

    Catalysis: Using catalysts to lower the activation energy of the reactions.

    Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Utilizing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects can involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways within cells, such as the MAPK or PI3K pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine.

    Indeno-Oxazole Derivatives: Other indeno-oxazole compounds with varying substituents.

Uniqueness

What sets (3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole apart is its unique combination of the quinoline and indeno-oxazole moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

(3aR,8bS)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C19H18N2O/c1-3-7-14-13(6-1)11-17-18(14)21-19(22-17)16-10-9-12-5-2-4-8-15(12)20-16/h1,3,6-7,9-10,17-18H,2,4-5,8,11H2/t17-,18+/m1/s1

InChI Key

QMLVVERELSICLK-MSOLQXFVSA-N

Isomeric SMILES

C1CCC2=C(C1)C=CC(=N2)C3=N[C@@H]4[C@H](O3)CC5=CC=CC=C45

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)C3=NC4C(O3)CC5=CC=CC=C45

Origin of Product

United States

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